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Compound of Interest

Compound Name: 4-(2-Propenyl)benzoic acid

Cat. No.: B089697 Get Quote

An In-depth Technical Guide to 4-(2-
Propenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(2-Propenyl)benzoic acid, also commonly known as 4-allylbenzoic acid, is an organic

compound with the chemical formula C₁₀H₁₀O₂. It is a derivative of benzoic acid, featuring a

propenyl (or allyl) group attached to the para position of the benzene ring. This bifunctional

molecule, possessing both a carboxylic acid and a reactive alkene group, serves as a versatile

building block in organic synthesis. Its unique structure makes it a valuable intermediate in the

preparation of a variety of more complex molecules, with potential applications in materials

science and the development of pharmaceuticals and agrochemicals. This guide provides a

comprehensive overview of the physical and chemical characteristics of 4-(2-
Propenyl)benzoic acid, including its properties, spectral data, and relevant experimental

protocols.

Physical and Chemical Characteristics
The fundamental physical and chemical properties of 4-(2-Propenyl)benzoic acid are

summarized in the table below, providing a consolidated reference for laboratory use.
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Property Value Reference(s)

Molecular Formula C₁₀H₁₀O₂

Molecular Weight 162.19 g/mol

CAS Number 1076-99-9 [1]

Appearance Solid

Melting Point 103-105 °C

Boiling Point (Predicted) 286.9 ± 19.0 °C

pKa (Predicted) 4.34 ± 0.10

InChI Key
YBCFIVNTXHMQGZ-

UHFFFAOYSA-N

SMILES OC(=O)c1ccc(CC=C)cc1

Solubility: While comprehensive experimental solubility data in a range of solvents is not readily

available in the literature, benzoic acid and its derivatives generally exhibit solubility in organic

solvents such as ethers, alcohols, and chlorinated solvents. Solubility in water is typically low

but increases with temperature.

Spectroscopic Data
Detailed experimental spectroscopic data for 4-(2-Propenyl)benzoic acid is not widely

published. However, the expected spectral characteristics can be inferred from the known

properties of its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the aromatic protons, the protons of the allyl group, and the acidic proton of the carboxylic

acid. The aromatic protons would likely appear as two doublets in the region of 7-8 ppm. The

allyl group would exhibit a multiplet for the methine proton (-CH=) around 5.8-6.1 ppm, two

multiplets for the terminal vinyl protons (=CH₂) between 5.0-5.3 ppm, and a doublet for the

benzylic methylene protons (-CH₂-) around 3.4 ppm. The carboxylic acid proton would be a

broad singlet at a downfield chemical shift, typically above 10 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the

carboxylic acid carbon (around 170-180 ppm), the aromatic carbons (in the 120-150 ppm

range), and the carbons of the allyl group (vinyl carbons between 115-140 ppm and the

methylene carbon around 40 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad O-H stretching band

for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O)

stretching vibration should appear around 1680-1710 cm⁻¹. Characteristic C=C stretching of

the allyl group and the aromatic ring would be observed in the 1600-1680 cm⁻¹ region. C-H

stretching vibrations for the aromatic and vinyl groups are expected just above 3000 cm⁻¹,

while the aliphatic C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 162.

The fragmentation pattern would likely involve the loss of the carboxyl group (M-45) and

fragmentation of the allyl chain.

Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and purification of 4-(2-
Propenyl)benzoic acid are not commonly found in standard literature. However, general

synthetic strategies for analogous compounds can be adapted.

Synthesis of 4-(2-Propenyl)benzoic Acid
A plausible synthetic route for 4-(2-Propenyl)benzoic acid is the Suzuki-Miyaura cross-

coupling reaction. This method involves the palladium-catalyzed reaction of an aryl halide (e.g.,

4-iodobenzoic acid or 4-bromobenzoic acid) with an allylboronic acid derivative, such as

allylboronic acid pinacol ester.

Workflow for Suzuki-Miyaura Coupling:

4-Halobenzoic Acid +
Allylboronic Acid Pinacol Ester

Pd Catalyst
Base (e.g., K₂CO₃)

Solvent (e.g., Toluene/H₂O)

Reaction Setup Aqueous Workup
(Acidification, Extraction)

Reaction Completion Purification
(Recrystallization or Chromatography) 4-(2-Propenyl)benzoic Acid
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Synthesis workflow for 4-(2-Propenyl)benzoic acid via Suzuki-Miyaura coupling.

General Procedure:

Reaction Setup: In a round-bottom flask, combine 4-halobenzoic acid (1 equivalent),

allylboronic acid pinacol ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-

5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or

dioxane and water.

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring

for several hours until the reaction is complete (monitored by TLC or GC-MS).

Workup: Cool the reaction mixture to room temperature. Acidify the aqueous layer with a

dilute acid (e.g., 1M HCl) to protonate the carboxylate. Extract the product into an organic

solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica

gel.

Another potential synthetic approach is the Wittig reaction, starting from 4-formylbenzoic acid

and a suitable phosphonium ylide derived from an allyl halide.

Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like

4-(2-Propenyl)benzoic acid.

Workflow for Recrystallization:

Crude
4-(2-Propenyl)benzoic Acid

Dissolve in
Minimum Hot Solvent

Slow Cooling to
Induce Crystallization Vacuum Filtration Dry Crystals Pure

4-(2-Propenyl)benzoic Acid
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Purification workflow for 4-(2-Propenyl)benzoic acid by recrystallization.

General Procedure:

Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly

soluble at room temperature but highly soluble when hot.

Dissolution: Place the crude 4-(2-Propenyl)benzoic acid in an Erlenmeyer flask and add a

minimal amount of the hot solvent to just dissolve the solid.

Decolorization (Optional): If colored impurities are present, a small amount of activated

charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal

formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount

of the cold recrystallization solvent.

Drying: Dry the crystals in a vacuum oven or air-dry to remove any residual solvent.

Reactivity and Stability
The chemical reactivity of 4-(2-Propenyl)benzoic acid is dictated by its two primary functional

groups: the carboxylic acid and the allyl group.

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as

esterification, amidation, and reduction to the corresponding alcohol. The acidity of the

benzoic acid moiety is influenced by the electron-donating or -withdrawing nature of the

substituent at the para position.

Allyl Group: The double bond in the allyl group is susceptible to a variety of reactions,

including hydrogenation, halogenation, epoxidation, and polymerization. This reactive handle

allows for the incorporation of the molecule into larger polymeric structures.

The compound should be stored in a cool, dry place away from oxidizing agents. Stability

under normal laboratory conditions is expected to be good.
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Biological Activity and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the biological

activity and associated signaling pathways of 4-(2-Propenyl)benzoic acid. While various

benzoic acid derivatives have been investigated for a wide range of biological activities,

including antimicrobial and anti-inflammatory effects, dedicated studies on the 4-allyl

substituted version are scarce.[2][3][4]

Future research may explore the potential of this compound to interact with various biological

targets. The presence of both a lipophilic allyl group and a polar carboxylic acid suggests that it

could exhibit interesting pharmacokinetic properties and potentially interact with receptors or

enzymes that have binding pockets accommodating such features. Any investigation into its

biological effects would necessitate screening against various cell lines and targets to elucidate

potential mechanisms of action and signaling pathway involvement.

Conclusion
4-(2-Propenyl)benzoic acid is a valuable synthetic intermediate with a unique combination of

a carboxylic acid and an alkene functionality. This guide has provided a summary of its known

physical and chemical properties, predicted spectroscopic characteristics, and general

experimental protocols for its synthesis and purification. While specific experimental data,

particularly regarding its biological activity, remains limited, the structural features of this

compound suggest a potential for its use in the development of novel materials and bioactive

molecules. Further research is warranted to fully explore the potential of this versatile chemical

building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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